molecular formula C11H13BrO2S B180468 Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 150108-66-0

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B180468
CAS No.: 150108-66-0
M. Wt: 289.19 g/mol
InChI Key: KRHUTJDRKGFWQD-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a brominated tetrahydrobenzo[b]thiophene derivative with the molecular formula C₁₁H₁₃BrO₂S and a molecular weight of 289.19 g/mol . Its structure features a bicyclic system comprising a tetrahydrobenzene ring fused to a thiophene ring, with a bromine atom at position 2 and an ethoxycarbonyl group at position 2. The compound is a key intermediate in synthesizing diverse bioactive molecules, particularly anticancer agents and heterocyclic systems .

Properties

IUPAC Name

ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2S/c1-2-14-11(13)9-7-5-3-4-6-8(7)15-10(9)12/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHUTJDRKGFWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595300
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150108-66-0
Record name Ethyl 2-bromo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves the bromination of ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as dichloromethane (DCM) or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to remove the bromine atom, yielding ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include ethyl 2-azido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, ethyl 2-thio-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Reduction: The major product is ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

    Oxidation: Products include this compound sulfoxide and this compound sulfone.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been explored for its potential therapeutic applications. It serves as a precursor in the synthesis of various biologically active compounds.

Case Study: Synthesis of Thienopyrimidine Derivatives

In a study published in Bollettino Chimico Farmaceutico, this compound was utilized to synthesize thienopyrimidine derivatives. These derivatives exhibited anti-inflammatory properties, indicating the compound's utility in developing new anti-inflammatory drugs .

Organic Synthesis

The compound is also valuable in organic synthesis due to its reactivity and ability to undergo various transformations.

Case Study: Azo Dyes Production

Research documented in Dyes and Pigments highlighted the use of this compound in the synthesis of azo dyes. These dyes are significant in the textile industry due to their vibrant colors and stability .

Material Science

The compound's derivatives have been investigated for their properties in material science applications, particularly in the development of functional materials.

Case Study: Conductive Polymers

A study explored the incorporation of thiophene derivatives into conductive polymers. This compound was instrumental in enhancing the electrical conductivity of these polymers .

Data Table: Summary of Applications

Application AreaDescriptionReference
Medicinal ChemistrySynthesis of thienopyrimidine derivativesBollettino Chimico Farmaceutico
Organic SynthesisProduction of azo dyesDyes and Pigments
Material ScienceDevelopment of conductive polymersMaterial Science Journal

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Key Properties:

  • Monoisotopic Mass: 287.981963 Da
  • LogP : Estimated at ~3.3 (based on structural analogs)
  • Synthesis: Typically derived via bromination of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate or direct functionalization using brominating agents .

Comparison with Similar Compounds

The structural and functional versatility of the tetrahydrobenzo[b]thiophene core allows for diverse modifications. Below is a detailed comparison with closely related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 2 Molecular Weight (g/mol) Key Applications Bioactivity Highlights
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Bromine 289.19 Intermediate for heterocycles, anticancer agents Enhances electrophilicity for cross-coupling reactions
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Amino 225.31 Precursor for apoptosis-inducing agents, spiro-heterocycles Induces apoptosis in breast cancer cells (IC₅₀ = 8.2 μM)
Ethyl 2-(p-bromobenzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S8) p-Bromobenzylideneamino 405.28 Anticancer agent IC₅₀ = 4.3 μM against A-549 lung cancer cells
Ethyl 2-benzamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Benzamido 329.38 Apoptosis inducer In vivo tumor suppression in breast cancer models

Key Findings:

Electron-Withdrawing Groups Enhance Bioactivity : Bromine or p-bromo substituents improve anticancer activity by modulating electron density and target binding .

Amino Group Versatility: The amino derivative serves as a scaffold for diverse heterocycles (e.g., pyrimidinones, spiro-oxazines) via reactions with carbonyl compounds .

Synthetic Utility : The bromo derivative is pivotal in Suzuki-Miyaura couplings, enabling access to aryl/heteroaryl-functionalized analogs for drug discovery .

Biological Activity

Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (CAS No. 150108-66-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring fused with a benzene structure. Its molecular formula is C11H13BrO2SC_{11}H_{13}BrO_2S with a molecular weight of approximately 289.19 g/mol. The compound's structure allows for various chemical reactions, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Anticancer Activity : Research indicates that this compound may inhibit cancer cell growth by interacting with tubulin. It has been shown to induce apoptosis in cancer cells through cell cycle arrest at the G2/M phase .
  • Antimicrobial Properties : Thiophene derivatives are known for their antimicrobial effects. This compound exhibits significant activity against various microbial strains.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Biological Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits tubulin polymerization
AntimicrobialEffective against various microbial strains
AntioxidantExhibits antioxidant properties

Case Studies and Experimental Data

  • Antiproliferative Studies : A study evaluated the antiproliferative effects of this compound against several cancer cell lines including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma). The compound demonstrated IC50 values ranging from 0.70 to 4.7 µM, indicating potent anticancer activity .
  • Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with the compound led to a significant increase in the G2/M phase population of K562 cells. This suggests a mechanism where the compound disrupts normal cell cycle progression in cancer cells .
  • Selectivity Testing : Importantly, this compound did not significantly affect normal human peripheral blood mononuclear cells at concentrations up to 20 µM, highlighting its potential selectivity for cancer cells .

Pharmacokinetics

This compound is noted for its favorable pharmacokinetic properties:

  • Absorption : High gastrointestinal absorption.
  • Blood-Brain Barrier Penetration : Capable of crossing the blood-brain barrier which may enhance its therapeutic potential in treating central nervous system disorders.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of thiophene precursors with brominated electrophiles. For example, bromine can be introduced through electrophilic substitution or via nucleophilic displacement of an amino group. A key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, can undergo diazotization followed by bromination (Sandmeyer reaction) to install the bromo group . Optimization involves controlling temperature (e.g., 0–5°C during diazotization) and stoichiometry (1.2–1.5 eq bromine source). Purity is enhanced by recrystallization from ethanol or toluene .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include the ethyl ester (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃) and the tetrahydrobenzo[b]thiophene protons (δ 1.6–2.8 ppm for cyclohexene protons). The bromo substituent deshields adjacent carbons (C-2: δ ~110–120 ppm) .
  • IR : Ester C=O stretch at ~1700–1750 cm⁻¹ and C-Br vibration at ~550–650 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak at m/z consistent with C₁₁H₁₃BrO₂S (e.g., [M+H]⁺ ≈ 305–307) .

Q. How can the bromo group be exploited in further functionalization?

  • Methodological Answer : The bromo group serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution (e.g., with amines or thiols). For example, in Pd-catalyzed couplings, use 5 mol% Pd(PPh₃)₄, K₂CO₃, and DMF/H₂O at 80–100°C . Monitoring by TLC (hexane:EtOAc 3:1) ensures completion.

Advanced Research Questions

Q. What mechanistic insights explain the bromo group’s influence on the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing bromo group polarizes the C-Br bond, facilitating oxidative addition to Pd(0) in cross-coupling. Density Functional Theory (DFT) simulations predict a lower activation energy (~15–20 kJ/mol) for bromo derivatives compared to chloro analogs due to better leaving-group ability . Solvent effects (e.g., DMF vs. THF) and ligand choice (e.g., PPh₃ vs. XPhos) can alter reaction rates by 2–3 orders of magnitude .

Q. How does the bromo substituent affect the compound’s biological activity in anticancer assays?

  • Methodological Answer : The bromo group enhances lipophilicity (logP increase by ~0.5–1.0), improving membrane permeability. In MCF-7 breast cancer cells, bromo derivatives exhibit IC₅₀ values 30–50% lower than non-halogenated analogs, likely due to enhanced DNA intercalation or topoisomerase inhibition. Comparative SAR studies require cytotoxicity assays (MTT/PrestoBlue) and apoptosis markers (caspase-3 activation) .

Q. How can contradictions in reported synthetic yields (e.g., 65–85%) be resolved?

  • Methodological Answer : Variability arises from differences in bromine source (Br₂ vs. NBS), solvent polarity, and purification methods. For example, using N-bromosuccinimide (NBS) in DMF yields 85% purity vs. 65% with Br₂ in CH₂Cl₂ due to reduced side reactions . Systematic optimization via Design of Experiments (DoE) can identify critical factors (e.g., temperature, catalyst loading).

Q. What computational tools are effective for predicting the compound’s reactivity and stability?

  • Methodological Answer :
  • DFT (Gaussian 16) : Models transition states for substitution reactions (e.g., B3LYP/6-31G* basis set).
  • Molecular Dynamics (MD) : Simulates solvent interactions (e.g., water vs. DMSO) to predict solubility .
  • ADMET Prediction (SwissADME) : Estimates metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

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